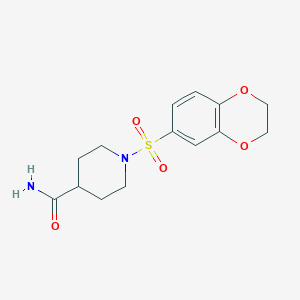

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide

Vue d'ensemble

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzodioxin ring fused with a sulfonyl group and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Sulfonylation: The benzodioxin ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Piperidine Introduction: The sulfonylated benzodioxin is reacted with piperidine derivatives to introduce the piperidine ring. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Corresponding substituted products depending on the nucleophile used

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure characterized by a benzodioxin moiety and a piperidine core. Its molecular formula is , with a molecular weight of approximately 454.52 g/mol. The unique structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide, exhibit promising anticancer properties. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cells and demonstrate cytotoxic effects superior to traditional chemotherapeutics like bleomycin . The mechanism often involves the interaction with specific cellular pathways that regulate cell growth and survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted the potential of related piperidine compounds as ligands for histamine receptors (H3R and H4R), suggesting their role in modulating inflammatory responses . These findings indicate that such compounds could be developed into therapeutic agents for treating inflammatory diseases.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, there is ongoing research into the efficacy of this compound in models of neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy . The dual inhibition could potentially lead to improved cognitive function in affected individuals.

Case Study 1: Anticancer Efficacy

A notable case study involved the synthesis of a series of piperidine derivatives based on the benzodioxin scaffold. These derivatives were evaluated for their cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. Results indicated that specific modifications to the piperidine structure enhanced anticancer activity, demonstrating significant promise for future drug development .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of piperidine derivatives. The research employed in vivo models to assess the efficacy of these compounds in reducing inflammation markers. The results showed that certain derivatives significantly lowered levels of pro-inflammatory cytokines, supporting their potential use as therapeutic agents in inflammatory conditions .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, coordinating with the zinc ion present in the enzyme’s active site. This binding inhibits the enzyme’s activity, leading to a decrease in the production of bicarbonate ions, which are crucial for various physiological functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)sulfonylpiperazine

- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of a benzodioxin ring, sulfonyl group, and piperidine ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, leading to varied biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a sulfonyl group. Its molecular formula is with a molecular weight of approximately 414.5 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₇S₂ |

| Molecular Weight | 414.5 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 4 |

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the piperidine scaffold. For instance, derivatives containing sulfonyl groups have shown promising activity against various bacterial strains. One study reported IC₅₀ values for synthesized compounds ranging from 2.14 to 21.25 µM, indicating significant antibacterial efficacy compared to standard drugs .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

- Acetylcholinesterase (AChE) Inhibition : A series of piperidine derivatives demonstrated potent AChE inhibition, which is crucial for the treatment of Alzheimer's disease.

- Urease Inhibition : The compound exhibited strong urease inhibitory activity, making it a candidate for treating infections caused by urease-producing bacteria .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The sulfonyl group enhances binding affinity to target enzymes, facilitating inhibition.

- Cell Membrane Interaction : The hydrophobic nature of the benzodioxin moiety allows for better penetration into bacterial membranes, enhancing antibacterial effects.

Case Studies

Several research studies have investigated the biological activity of similar compounds:

- Study on Antibacterial Properties : A derivative showed an IC₅₀ of 0.63 µM against urease, indicating high potency compared to traditional inhibitors .

- Neuroprotective Effects : Another study explored the neuroprotective potential through AChE inhibition, revealing significant improvements in cognitive function in animal models .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c15-14(17)10-3-5-16(6-4-10)22(18,19)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVVQJWERSZWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.